Dan shen spiroketal lactone

Stereochemistry Natural Product Chemistry X‑ray Crystallography

Procure this HPLC-grade reference standard (≥98% purity) to authenticate Danshen botanicals or serve as a matched negative control—documented no anti-inflammatory/anticancer activity (IC₅₀>40 μM). Its distinct spiroketal scaffold prevents confounding tanshinone-focused pharmacological readouts, ensuring reliable batch-to-batch analytical and SAR study results.

Molecular Formula C17H16O3
Molecular Weight 268.31 g/mol
CAS No. 100414-80-0
Cat. No. B217816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDan shen spiroketal lactone
CAS100414-80-0
Synonymsdan shen spiroketal lactone
dan-shen spiroketallactone
DS-SKL
Molecular FormulaC17H16O3
Molecular Weight268.31 g/mol
Structural Identifiers
SMILESCC1CC2(C3=C(C4=CC=CC(=C4C=C3)C)C(=O)O2)OC1
InChIInChI=1S/C17H16O3/c1-10-8-17(19-9-10)14-7-6-12-11(2)4-3-5-13(12)15(14)16(18)20-17/h3-7,10H,8-9H2,1-2H3/t10-,17?/m1/s1
InChIKeyDNLNYCCHXAULQA-YQDUUYOCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dan Shen Spiroketal Lactone (CAS 100414-80-0) – Baseline Pharmacophore Identity for Specialized Phytochemical Procurement


Dan Shen spiroketal lactone (danshenspiroketallactone, C₁₇H₁₆O₃, MW 268.31) is a monobenzannulated 5,5‑spiroketal lactone diterpenoid first isolated and structurally elucidated by X‑ray crystallography from the roots of Salvia miltiorrhiza Bunge (Danshen) in 1985 [1]. Its scaffold features a unique spiro‑fusion of a dihydrofuran and a naphtho[1,2‑c]furan‑1‑one core, establishing the (2S,4R) absolute configuration . This structure is distinct from the more abundant tanshinone‑type diterpenoid quinones that dominate Danshen’s pharmacological reputation, making it a focused analytical reference for scaffold‑specific investigations rather than a broad‑spectrum bioactive [1] .

Why Danshen Tanshinones Cannot Replace Dan Shen Spiroketal Lactone in Structure‑Focused Research and Quality Control


Despite sharing the Salvia miltiorrhiza botanical origin, Dan Shen spiroketal lactone exhibits a fundamentally different pharmacophore from the tanshinone quinones (e.g., tanshinone I, IIA, cryptotanshinone) . The spiroketal lactone is a 5,5‑benzannulated spiroketal, whereas tanshinones are ortho‑quinone‑containing abietane derivatives; this scaffold divergence leads to a striking functional divergence: Dan Shen spiroketal lactone shows no anti‑inflammatory activity against LPS‑induced models and no anticancer activity across multiple human cancer cell lines (IC₅₀ > 40 μM), whereas tanshinones are well‑documented for potent cytotoxic and anti‑inflammatory effects . Therefore, substituting a generic tanshinone for Dan Shen spiroketal lactone in an analytical method, structure–activity‑relationship (SAR) study, or chemical biology experiment would confound scaffold‑specific conclusions and invalidate the intended pharmacological or analytical readout.

Dan Shen Spiroketal Lactone (100414-80-0) – Verifiable Comparative Evidence for Procurement Decisions


Stereochemical Identity: (2S,4R) Dan Shen Spiroketal Lactone vs. Its Epimer

The target compound bears the unambiguous (2S,4R) absolute configuration at the spiroketal center, as determined by single‑crystal X‑ray diffraction [1]. Its epimer, epi‑danshenspiroketallactone, differs solely in the configuration at this stereocenter and was later isolated from the same plant . The total synthesis of both compounds confirmed that the key oxidative radical cyclisation yields the (2S,4R) stereoisomer as a distinct entity before epimerization . This configurational distinction is critical because spiroketal epimers can exhibit divergent biological profiles and chromatographic retention times, directly affecting analytical identity confirmation and biological assay reproducibility.

Stereochemistry Natural Product Chemistry X‑ray Crystallography

Bioactivity Selectivity: Absence of Anti‑Inflammatory and Anticancer Activity vs. Tanshinones

Dan Shen spiroketal lactone was tested against a panel of five human cancer cell lines (HL‑60, SMMC‑7721, A‑549, MCF‑7, SW‑480) and exhibited no cytotoxic activity, with IC₅₀ values exceeding 40 μM . In parallel, it showed no anti‑inflammatory activity in an LPS‑induced model, a commonly used in vitro benchmark for evaluating inflammation‑modulating compounds . In sharp contrast, tanshinone I, tanshinone IIA, and cryptotanshinone—tanshinone‑class comparators from the same plant—display significant antiproliferative effects with reported IC₅₀ values often in the low‑micromolar range (e.g., tanshinone IIA IC₅₀ = 0.5–5 μM against various cancer lines) [1]. This near‑complete lack of canonical bioactivity is itself a differentiating feature, positioning Dan Shen spiroketal lactone as an ideal negative‑control compound or a scaffold‑selectivity probe within Salvia miltiorrhiza‑derived compound libraries.

Anti‑inflammatory Anticancer Selectivity Profiling

Chemotaxonomic Marker Utility: HPLC‑Based Differentiation for Quality Control

Dan Shen spiroketal lactone has been established as a specific chemotaxonomic marker capable of distinguishing Salvia miltiorrhiza from closely related Salvia species and detecting adulteration, as evidenced by its inclusion in HPLC‑based chemical profiling studies [1]. In a 2022 phytochemical investigation, Dan Shen spiroketal lactone was simultaneously quantified with 19 other diterpenoids from S. miltiorrhiza, and its presence or absence differentiated authentic Danshen root from substitutes and cell‑culture‑derived material [2]. This marker utility is scaffold‑dependent: tanshinones, being more ubiquitous across Salvia spp., lack the species‑specific discriminatory power that the spiroketal lactone offers. Procuring a high‑purity analytical standard (≥95% HPLC) is thus essential for implementing pharmacopoeia‑grade authentication protocols.

Quality Control HPLC Chemotaxonomy

Scaffold‑Based Synthetic Tractability: Total Synthesis as a Platform for Derivatization

The first total synthesis of Dan Shen spiroketal lactone was achieved in 2012 via a convergent route featuring directed ortho‑metalation/lactonisation and an oxidative radical cyclisation to construct the monobenzannulated 5,5‑spiroketal core . This synthetic route provides access to the scaffold in enantiomerically pure form, enabling the generation of non‑natural analogs that would be inaccessible through extraction from plant material. In comparison, the tanshinone scaffold requires a distinct synthetic logic (e.g., Friedel‑Crafts acylation, naphthoquinone formation), making simultaneous access to tanshinone and spiroketal lactone libraries synthetically inefficient without dedicated routes [1]. For a medicinal chemistry program needing a diverse spiroketal lactone library, the published total synthesis offers a validated, scalable entry point that sets Dan Shen spiroketal lactone apart from tanshinone‑based building blocks.

Total Synthesis Analog Generation Medicinal Chemistry

High‑Impact Procurement Scenarios for Dan Shen Spiroketal Lactone (100414-80-0)


Authenticity Marker for Salvia Miltiorrhiza Raw Material and Finished Products

Use an HPLC‑grade reference standard (≥95% purity) to confirm the presence of the spiroketal lactone peak in chromatographic fingerprints of Danshen root powders, extracts, and phytomedicinal preparations . Its presence provides scaffold‑specific authentication that tanshinone markers alone cannot guarantee, as evidenced by its inclusion in comprehensive 2022 diterpenoid profiling studies of S. miltiorrhiza [1]. Implementation reduces false‑positive acceptance of Salvia species that produce tanshinones but lack the spiroketal lactone, safeguarding botanical identity claims in commercial supply chains.

Negative Control Compound in Anti‑Inflammatory and Anticancer Screening Cascades

Exploit the well‑documented lack of anti‑inflammatory (LPS‑induced model) and anticancer activity (IC₅₀ > 40 μM against HL‑60, SMMC‑7721, A‑549, MCF‑7, SW‑480) to serve as a matched botanical negative control when evaluating tanshinone‑rich Danshen extracts or pure tanshinones . This allows researchers to attribute observed bioactivity specifically to tanshinone quinone pharmacophores rather than to any general cytotoxicity associated with all Salvia diterpenoids, improving the interpretability of screening data and reducing false‑positive hit rates.

Scaffold‑Specific SAR Library Expansion Starting from the Spiroketal Lactone Core

Utilize the synthetic route validated in the 2012 total synthesis (directed ortho‑metalation/lactonisation, oxidative radical cyclisation) to generate analogs with modifications on the naphthalene ring or the spiro‑fused dihydrofuran . This enables the construction of a proprietary spiroketal lactone library that is structurally and biochemically orthogonal to tanshinone‑based libraries, opening new chemical space for target‑agnostic phenotypic screening or selectivity profiling against the tanshinone‑sensitive targets.

Method Development Standard for UPLC‑MS/MS Quantification in Pharmacokinetic Studies

Although Dan Shen spiroketal lactone itself may lack potent bioactivity, its defined molecular weight (268.31 g/mol), unique MS/MS fragmentation pattern, and commercial availability at high purity (≥98% HPLC) make it an ideal internal standard or calibration reference for LC‑MS/MS methods targeting structurally related spiroketal natural products in biological matrices . This application leverages its chemical stability and well‑characterized physicochemical properties (log P ∼3.5, PSA 35.5 Ų) without requiring intrinsic pharmacological activity, filling a niche that bioactive tanshinones cannot serve as inert analytical surrogates.

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